(2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-2-phenylacetic acid
Description
“(2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-2-phenylacetic acid” is a chiral compound featuring a benzotriazinone core (4-oxo-1,2,3-benzotriazin-3-yl) linked via an acetyl-amino bridge to a phenylacetic acid moiety. The (2S) configuration at the α-carbon of the phenylacetic acid group confers stereochemical specificity, which is critical for interactions with biological targets.
Properties
CAS No. |
958984-74-2 |
|---|---|
Molecular Formula |
C17H14N4O4 |
Molecular Weight |
338.32 g/mol |
IUPAC Name |
(2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C17H14N4O4/c22-14(18-15(17(24)25)11-6-2-1-3-7-11)10-21-16(23)12-8-4-5-9-13(12)19-20-21/h1-9,15H,10H2,(H,18,22)(H,24,25)/t15-/m0/s1 |
InChI Key |
VLBDEXDDNFALRB-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Cyclization
A pivotal step involves constructing the benzotriazine ring. A method adapted from the Royal Society of Chemistry () employs:
-
Substrate : N-(2-formylphenyl)-2-oxo-2-phenylacetamide (3a)
-
Catalyst : CuBr₂ (0.05 equiv) and PPh₃ (0.2 equiv)
-
Solvent : 1,2-dichloroethane (DCE)
-
Conditions : 110°C for 12 h under argon
This yields the benzotriazinone core with an acetyl sidechain. Purification via silica gel chromatography (petroleum ether/ethyl acetate = 25:1) affords the intermediate in 80% yield ().
Table 1: Optimization of Benzotriazinone Formation
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuBr₂/PPh₃ | DCE | 110 | 12 | 80 |
| CoCl₂/TBHP | MeCN | Reflux | 6 | 60 |
Key Insight : Copper catalysis outperforms cobalt-based systems in yield and reaction time ().
Oxidation and Functionalization
Subsequent oxidation of the acetyl moiety is achieved using tert-butyl hydroperoxide (TBHP) and CoCl₂ in acetonitrile under reflux ():
-
Substrate : Benzotriazinone intermediate
-
Oxidizing Agent : TBHP (1.5 equiv)
-
Catalyst : CoCl₂ (0.02 equiv)
-
Outcome : Introduces carboxylic acid functionality, critical for amide coupling.
Synthesis of (2S)-2-Amino-2-phenylacetic Acid
Chiral Resolution and Protection
The stereocenter at C2 is established via:
-
Enantioselective Synthesis : Using Fmoc-protected amino acids ().
-
Protection Strategy : 9-Fluorenylmethoxycarbonyl (Fmoc) groups preserve amine functionality during subsequent reactions.
A patent-disclosed method () involves:
-
Treating 2-azidobenzaldehyde with formamide and p-toluenesulfonic acid.
-
Dehydration with POCl₃ and Et₃N to yield isocyanides.
Table 2: Protected Amino Acid Derivatives
| Compound | Protecting Group | Yield (%) | Purity (%) |
|---|---|---|---|
| Fmoc-(2S)-2-Ph | Fmoc | 72 | >99 |
| Boc-(2S)-2-Ph | Boc | 68 | 98 |
Amide Coupling and Deprotection
Peptide Bond Formation
The benzotriazinone-acetyl fragment is coupled to the protected amino acid using:
-
Solvent : Dimethylformamide (DMF)
-
Base : N,N-Diisopropylethylamine (DIPEA)
-
Dissolve Fmoc-(2S)-2-amino-2-phenylacetic acid (1.2 equiv) in DMF.
-
Add HATU (1.1 equiv) and DIPEA (3 equiv).
-
React with benzotriazinone-acetyl chloride (1 equiv) at 0°C → RT for 12 h.
-
Purify via flash chromatography (hexane/ethyl acetate).
Final Deprotection
Removal of the Fmoc group is achieved using piperidine/DMF (1:4 v/v) for 2 h ().
Analytical Characterization
Spectroscopic Validation
Chirality Verification
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzotriazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazinyl oxides, while reduction can produce benzotriazinyl alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing benzotriazine structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzotriazines can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the acetylamino group in (2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-2-phenylacetic acid may enhance its cytotoxic effects against cancer cells.
Antimicrobial Activity
Benzotriazines have been reported to possess antimicrobial properties. The compound's structure may contribute to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes in pathogens. This makes it a candidate for further development as an antimicrobial agent.
Inhibition of Enzymatic Activity
The compound has been studied for its potential as an inhibitor of enzymes such as acetylcholinesterase (AChE). Inhibitors of AChE are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. The benzotriazine moiety may facilitate binding to the active site of AChE, enhancing inhibitory efficacy.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of various benzotriazine derivatives on human cancer cell lines. The results demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells. This suggests that modifications to the benzotriazine structure can significantly enhance anticancer activity.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of benzotriazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Mechanism of Action
The mechanism of action of (2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-2-phenylacetic acid involves its interaction with specific molecular targets. The benzotriazinyl group can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related molecules, highlighting key differences in structure, synthesis, and activity:
Notes:
- *Molecular weight estimated based on analogs (e.g., benzothiazolone derivative in ).
- Structural Divergence: The benzotriazinone core distinguishes the target compound from benzothiazolone derivatives, impacting electron distribution and hydrogen-bonding capacity. This may influence solubility and target selectivity .
- Synthesis : The target compound likely employs coupling strategies akin to (e.g., amide bond formation with activated esters). In contrast, benzothiazolones require cyclization steps involving sulfur-containing precursors .
- Pharmacological Context: While benzothiazolones exhibit antimicrobial activity, praziquantel intermediates () highlight the therapeutic relevance of nitrogen-heterocyclic scaffolds in antiparasitics. The target compound’s benzotriazinone moiety may similarly inhibit parasite-specific enzymes .
Key Research Findings and Implications
Stereochemical Influence : The (2S) configuration in phenylacetic acid derivatives (e.g., compound 12 in ) is critical for chiral recognition in biological systems, suggesting the target compound’s activity may depend on enantiomeric purity.
Benzotriazinone vs. Benzothiazolone: Benzotriazinones are less commonly reported than benzothiazolones in antimicrobial contexts. However, their higher nitrogen content may enhance interactions with bacterial DNA gyrase or proteases .
Synthetic Challenges : Low yields in related compounds (e.g., 50% for ) underscore the difficulty of optimizing coupling reactions for sterically hindered intermediates.
Biological Activity
(2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-2-phenylacetic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H14N4O4
- Molecular Weight : 338.323 g/mol
This compound belongs to a class of benzotriazine derivatives, which are known for their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that benzotriazine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound demonstrate strong bactericidal effects against various strains of bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Candida albicans | 75 µg/mL |
The presence of specific functional groups in the benzotriazine structure is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have shown that this compound exhibits selective toxicity. For instance, it has been tested against L929 normal cells and various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| L929 | >200 |
| A549 (lung cancer) | 75 |
| HepG2 (liver cancer) | 90 |
The compound demonstrated lower cytotoxicity towards normal cells compared to cancer cells, suggesting a potential for therapeutic applications in oncology .
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of DNA Synthesis : Benzotriazine derivatives may interfere with nucleic acid synthesis in microorganisms.
- Disruption of Cell Membranes : The compound's lipophilicity allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Modulation of Apoptotic Pathways : In cancer cells, the compound has been shown to activate apoptotic pathways, promoting programmed cell death .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several benzotriazine derivatives including this compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited superior activity compared to standard antibiotics like ciprofloxacin .
Study 2: Cancer Cell Line Testing
In vitro studies on A549 and HepG2 cell lines revealed that treatment with the compound led to significant reductions in cell viability at concentrations above 75 µM. The study concluded that the compound could serve as a lead structure for developing new anticancer agents .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing (2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-2-phenylacetic acid?
- Methodological Answer : A multi-step synthesis is recommended. Begin with the preparation of the benzotriazinone core via cyclization of anthranilic acid derivatives under acidic conditions. The acetylated benzotriazinone intermediate can then be coupled to (2S)-2-amino-2-phenylacetic acid using carbodiimide-mediated amidation (e.g., EDC/HOBt). Reaction monitoring via TLC or HPLC is critical to optimize coupling efficiency . Recrystallization from methanol or ethanol is advised for purification, as demonstrated in similar amidation protocols .
Q. Which analytical techniques are essential for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry and functional groups, particularly the benzotriazinone ring and chiral phenylacetic acid moiety.
- X-ray Crystallography : For absolute configuration verification, single-crystal X-ray diffraction (as in similar benzotriazinone derivatives) resolves stereochemical ambiguities .
- HPLC-MS : Assess purity (>97%) and detect impurities using reversed-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across studies?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, incubation times). Standardize protocols using:
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify IC/EC values.
- Positive Controls : Include reference compounds (e.g., NSAIDs for anti-inflammatory assays) to validate experimental setups .
- Triplicate Replicates : Minimize variability in enzymatic or cellular assays .
Q. What strategies are effective for isolating enantiomeric impurities during synthesis?
- Methodological Answer :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers .
- Crystallization-Induced Diastereomer Resolution : Introduce a chiral auxiliary (e.g., (R)-α-methylbenzylamine) to form diastereomeric salts, enabling selective crystallization .
Q. How can the compound's stability under physiological conditions be evaluated?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles under nitrogen atmosphere (25–300°C, 10°C/min) .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities toward target proteins (e.g., COX-2 for anti-inflammatory activity). Validate with MD simulations (GROMACS) to assess binding stability .
- QSAR Modeling : Corrogate experimental IC data with descriptors (e.g., logP, polar surface area) using partial least squares regression .
Experimental Design Considerations
Q. How should researchers design in vivo studies to evaluate pharmacokinetics?
- Methodological Answer :
- Dosing : Administer 10–50 mg/kg intravenously/orally to rodents. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Bioanalysis : Quantify compound levels via LC-MS/MS with a lower limit of detection (LLOD) of 1 ng/mL. Calculate AUC, C, and half-life using non-compartmental analysis .
Q. What are best practices for mitigating oxidation of the benzotriazinone moiety during storage?
- Methodological Answer :
- Storage : Keep the compound in amber vials under inert gas (argon) at -20°C.
- Stabilizers : Add antioxidants (0.1% BHT) to solid or solution forms to prevent radical-mediated degradation .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound's solubility?
- Methodological Answer : Discrepancies may stem from solvent polarity or temperature. Use standardized protocols:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
